molecular formula C18H25NO3 B5556176 1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine

1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine

Cat. No. B5556176
M. Wt: 303.4 g/mol
InChI Key: HDDRJMUWNJTNCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, compounds with similar structural features have been synthesized through various methods, such as the condensation of 2-(aminomethyl)pyridine and 1,3-diones, leading to the efficient production of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles via the intermediacy of a (2-pyridyl)methylimine with marked regioselectivity depending on the presence of additional aminomethylpyridine, suggesting multiple pathways to the product pyrroles (Klappa, McNeill, & Rich, 2002).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and IR spectroscopies, supported by DFT quantum mechanical calculations, have been employed to study similar compounds, revealing that they exist in specific configurations stabilized by intermolecular hydrogen bonds in both solid state and solution. These methods provide comprehensive insights into the molecular geometry, electron distribution, and dynamic behavior of molecules under different conditions (Sigalov et al., 2015).

Chemical Reactions and Properties

The chemical behavior of compounds like "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" is influenced by their functional groups and molecular structure. Cycloaddition reactions, for example, play a significant role in the synthesis of cyclopentadiene derivatives, demonstrating the versatility of pyrrolidine in facilitating different chemical transformations. These reactions highlight the compound's reactivity towards various organic substrates, leading to a wide range of potential chemical modifications and the synthesis of novel derivatives (Coskun et al., 2015).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and optical activity, are directly related to their molecular structure. For compounds with complex structures, these properties can be studied using various spectroscopic techniques and quantum chemical calculations, which provide valuable information on the molecular electronic structure, stability, and interaction with light. Such analyses are essential for predicting the behavior of these compounds in different environments and for their potential application in materials science (Zhang & Tieke, 2008).

Chemical Properties Analysis

Understanding the chemical properties of a compound involves studying its reactivity, stability, and interactions with other chemicals. For "1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine" and similar molecules, analyses have focused on their reactivity patterns in various chemical reactions, including cycloadditions and condensations. These studies shed light on the mechanisms driving these reactions and the influence of the compound's structure on its chemical behavior (Wijtmans et al., 2004).

Scientific Research Applications

Crystallographic Insights

A study by Ç. Tarımcı et al. (2003) explored the crystal structure of a related compound, "1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine," revealing its potential for analgesic activity. The orthorhombic crystallization and deviation from planar configuration highlight its unique structural properties Ç. Tarımcı, Andaç Karamustafa, K. Güven, M. Kabak, A. Yeşilada, 2003.

Synthetic Methodologies

Nasser A. M. Yehia et al. (2002) described a novel synthesis approach that involves a one-pot, four-component process, showcasing the versatility of related pyrrolidine compounds in creating complex heterocyclic structures. This methodology underscores the compound's role in synthesizing key intermediates for pharmaceutical and chemical research Nasser A. M. Yehia, K. Polborn, T. Müller, 2002.

Material Science Applications

In the field of materials science, Xiaolong Wang et al. (2006) focused on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research highlights the compound's utility in developing new materials with promising thermal stability and mechanical properties, relevant for advanced engineering applications Xiaolong Wang, Yan-feng Li, Shu-jiang Zhang, Tao Ma, Yu Shao, Xin Zhao, 2006.

Photophysical Properties

The study of "4-(2-Tetrathiafulvalenyl-ethenyl)pyrrolidine (TTF-CH=CH-Py) radical cation salts" by Fabrice Pointillart et al. (2009) delves into the synthesis, crystal structure, photoluminescent, and magnetic properties of compounds involving pyrrolidine. This investigation demonstrates the compound's role in creating materials with unique luminescent and paramagnetic characteristics, opening avenues for its application in optoelectronic devices Fabrice Pointillart, O. Maury, Yann Le Gal, S. Golhen, O. Cador, L. Ouahab, 2009.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopentyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-15-8-7-14(13-16(15)22-2)18(9-3-4-10-18)17(20)19-11-5-6-12-19/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDRJMUWNJTNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone

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